molecular formula C6H11IO B8570989 2-Ethyl-2-(2-iodoethyl)oxirane CAS No. 88664-49-7

2-Ethyl-2-(2-iodoethyl)oxirane

Cat. No.: B8570989
CAS No.: 88664-49-7
M. Wt: 226.06 g/mol
InChI Key: VOYTZHFMAGRDSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-2-(2-iodoethyl)oxirane is an epoxide derivative featuring a three-membered oxirane ring substituted with an ethyl group and a 2-iodoethyl group. This compound’s reactivity is influenced by the electron-withdrawing iodine atom and the steric effects of the ethyl substituents.

Properties

CAS No.

88664-49-7

Molecular Formula

C6H11IO

Molecular Weight

226.06 g/mol

IUPAC Name

2-ethyl-2-(2-iodoethyl)oxirane

InChI

InChI=1S/C6H11IO/c1-2-6(3-4-7)5-8-6/h2-5H2,1H3

InChI Key

VOYTZHFMAGRDSW-UHFFFAOYSA-N

Canonical SMILES

CCC1(CO1)CCI

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

Halogen Effects : Iodine in this compound likely enhances its utility in Suzuki-Miyaura couplings, whereas bromo/chloro analogs are more common in nucleophilic substitutions .

Toxicity : Chlorinated epoxides (e.g., 2-(chloromethyl)oxirane) exhibit higher systemic toxicity compared to iodinated/brominated variants, which primarily cause localized irritation .

Steric vs. Electronic Factors : Bulky substituents (e.g., tert-butyl in CAS 80443-63-6) impede ring-opening reactions, whereas electron-withdrawing groups (iodo, bromo) accelerate them .

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